molecular formula C19H17N3O3S B12746196 3(2H)-Pyridazinone, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl)-6-(4-methoxyphenyl)- CAS No. 112445-61-1

3(2H)-Pyridazinone, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl)-6-(4-methoxyphenyl)-

Cat. No.: B12746196
CAS No.: 112445-61-1
M. Wt: 367.4 g/mol
InChI Key: ZLASMORQCPOZQA-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl)-6-(4-methoxyphenyl)- is a complex organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both benzothiazole and methoxyphenyl groups, suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl)-6-(4-methoxyphenyl)- typically involves multi-step organic reactions. One common approach might include the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Introduction of the Benzothiazole Group: This step might involve the reaction of the pyridazinone intermediate with a benzothiazole derivative under specific conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions could target the pyridazinone ring or the benzothiazole moiety, potentially yielding dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution could introduce various functional groups like halogens, alkyl, or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.

Biology

Biologically, pyridazinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The specific structure of this compound suggests it might exhibit similar activities, making it a candidate for further biological evaluation.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structural features might allow it to interact with specific biological targets, such as enzymes or receptors, leading to the development of new drugs.

Industry

Industrially, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl)-6-(4-methoxyphenyl)- would depend on its specific biological activity. Generally, compounds like this might exert their effects by interacting with specific molecular targets, such as enzymes or receptors. This interaction could modulate the activity of these targets, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Other compounds in this class might include 3(2H)-Pyridazinone derivatives with different substituents on the aromatic rings.

    Benzothiazole Derivatives: Compounds featuring the benzothiazole moiety, such as 2-aminobenzothiazole or 2-mercaptobenzothiazole.

    Methoxyphenyl Compounds: Other compounds with methoxy groups on phenyl rings, such as anisole or vanillin.

Uniqueness

The uniqueness of 3(2H)-Pyridazinone, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl)-6-(4-methoxyphenyl)- lies in its combination of structural features. The presence of both benzothiazole and methoxyphenyl groups, along with the pyridazinone core, might confer unique chemical and biological properties not found in other similar compounds.

Properties

CAS No.

112445-61-1

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

2-(6-methoxy-1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C19H17N3O3S/c1-24-13-5-3-12(4-6-13)15-9-10-18(23)22(21-15)19-20-16-8-7-14(25-2)11-17(16)26-19/h3-8,11H,9-10H2,1-2H3

InChI Key

ZLASMORQCPOZQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)CC2)C3=NC4=C(S3)C=C(C=C4)OC

Origin of Product

United States

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